4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclobutyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine and piperazine intermediates. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with piperazine under basic conditions . The cyclobutyl group can be introduced through a subsequent cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopyrimidine moiety can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride (NaH) and potassium carbonate (K2CO3), as well as oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can bind to nucleophilic sites in biological molecules, while the piperazine ring can interact with various receptors and enzymes . These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
Uniqueness
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine is unique due to its combination of a bromopyrimidine moiety with a piperazine ring and a cyclobutyl-substituted pyrimidine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVUJIRKRFRHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.